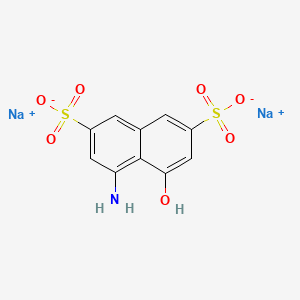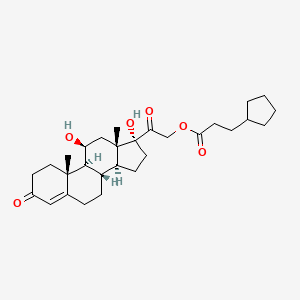
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, disodium salt, also known as Quinaldine Red (QR), is a water-soluble dye commonly used as an indicator in analytical chemistry. It has a bright red color and changes to yellow in acidic conditions. QR has been widely used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis and Characterization in Metal Complexes : This compound is used in the synthesis of azo-linked Schiff base ligands and their metal complexes, specifically cobalt(II), copper(II), and nickel(II). These synthesized ligands and complexes are characterized using various spectroscopic and analytical techniques, providing insights into their chemical structures and properties (Tunçel & Serin, 2006).
Applications in Dye Chemistry
- Role in Commercial Food Coloring : This compound is identified as a component in commercial food coloring, specifically in Food Red Nos. 2 and 102. The research outlines the isolation and structural characterization of subsidiary colors in these food dyes, highlighting its significance in the dye industry (Yamada et al., 1998).
Environmental and Industrial Applications
- Oxidation Mechanisms in Subcritical Water : The compound is studied for its oxidation mechanism with oxygen in subcritical water conditions. This research provides valuable insights into environmental and industrial applications, particularly in wastewater treatment processes (Imbierowicz, 2017).
Analytical Chemistry Applications
- Mass Spectrometry Analysis : Its use in electrohydrodynamic ionization mass spectrometry is explored, demonstrating its potential in analytical chemistry for the identification of sulfonates and their ion-solvent interactions (Lai & Evans, 1978).
- Gravimetric Determination in Analytical Chemistry : The compound is utilized as a reagent in the gravimetric determination of zirconium, showcasing its application in precise quantitative analysis in chemistry (Popa et al., 1966).
Eigenschaften
CAS-Nummer |
3963-80-2 |
|---|---|
Produktname |
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, disodium salt |
Molekularformel |
C10H7NNa2O7S2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
disodium;4-amino-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
PHIMTKWJUXQMMA-UHFFFAOYSA-L |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
3963-80-2 17265-34-8 |
Piktogramme |
Irritant |
Synonyme |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid sodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)




![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)




